Predicted Lipophilicity Differentiates This Compound from Leading Clinical TZDs
The calculated partition coefficient (clogP) for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-fluorobenzamide is 2.58 [1]. This places the compound in a lipophilicity range distinct from both rosiglitazone (XLogP 2.44, clogP 2.49) and pioglitazone (logP 3.16, XLogP 3.8) [2][3]. The intermediate clogP value (2.58) suggests a balanced lipophilicity profile that may offer different membrane partitioning and tissue distribution behaviors compared to either comparator, potentially reducing the excessive lipophilicity-driven off-target binding associated with pioglitazone while improving upon the lower lipophilicity of rosiglitazone for certain target engagement scenarios.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP / XLogP) |
|---|---|
| Target Compound Data | clogP 2.58 (computed) [1] |
| Comparator Or Baseline | Rosiglitazone: XLogP 2.44, clogP 2.49 [2]; Pioglitazone: logP 3.16, XLogP 3.8 [3] |
| Quantified Difference | ΔclogP: +0.09 to +0.14 vs. rosiglitazone; ΔclogP: -0.58 to -1.22 vs. pioglitazone |
| Conditions | Computationally predicted logP values from authoritative databases; inter-source variability noted |
Why This Matters
Lipophilicity directly impacts membrane permeability, metabolic clearance, and off-target binding; this compound occupies a distinct lipophilicity space that makes it a non-interchangeable tool for probing lipophilicity-activity relationships in PPAR-targeted programs.
- [1] Sildrug (IBB Waw). Structure drawing tool; entry for C16H17FN2O3S. clogP: 2.58, PSA: 73.06, Rotatable Bonds: 3. https://sildrug.ibb.waw.pl/ View Source
- [2] Guide to Pharmacology (IUPHAR/BPS). Rosiglitazone ligand page. XLogP: 2.44. Also: ZINC968328, logP: 2.491. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=1057 View Source
- [3] InAADR Drug-Protein-ADRs Database (NIPER). Pioglitazone: LogP 3.1596. Also: ZINC968326, logP: 3.16. https://pitools.niper.ac.in/InAADR/ View Source
